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Compound of Interest

Compound Name: Triacetonamine

Cat. No.: B117949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of Triacetonamine, identified by CAS

number 826-36-8. Also known as 2,2,6,6-tetramethyl-4-piperidone, this compound is a versatile

chemical intermediate with significant applications in the synthesis of pharmaceuticals and

polymer stabilizers. This document details its chemical and physical properties, presents

established synthesis and purification protocols, and discusses its safety profile and diverse

biological activities. All quantitative data are summarized in tabular format for clarity, and key

experimental workflows and conceptual relationships are visualized using diagrams.

Identification and Chemical Properties
Triacetonamine is a cyclic ketone and a secondary amine belonging to the piperidone class of

organic compounds.[1][2][3] Its sterically hindered amine structure is a key feature contributing

to its utility, particularly as a precursor to Hindered Amine Light Stabilizers (HALS).[4]

Table 1: Chemical Identification
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Identifier Value

CAS Number 826-36-8

IUPAC Name 2,2,6,6-tetramethylpiperidin-4-one

Synonyms
Triacetonamine, TAA, Tempidon, Vincubine, 4-

Oxo-2,2,6,6-tetramethylpiperidine[2]

Molecular Formula C₉H₁₇NO[2][3]

Molecular Weight 155.24 g/mol [2][3]

InChI Key JWUXJYZVKZKLTJ-UHFFFAOYSA-N[2]

SMILES CC1(CC(=O)CC(N1)(C)C)C[2]

Table 2: Physical and Chemical Properties

Property Value Reference

Appearance
Colorless or white to light

yellow solid/powder
[5]

Melting Point 34-43 °C [5]

Boiling Point
205 °C (at 760 mmHg); 75-78

°C (at 5 mmHg)
[5][6]

Density ~0.9 g/cm³ [1]

Solubility
Soluble in water, acetone,

alcohol, and ether.
[5]

pKa (Basic) 7.9 [2]

Flash Point
81 °C (Pensky-Martens closed

cup)

Synthesis and Purification
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Triacetonamine can be synthesized through several routes, most commonly via the

condensation of acetone with ammonia or from phorone and ammonia. Below are detailed

experimental protocols for these key methods.

Synthesis from Acetone and Ammonia
This single-stage process involves the reaction of acetone and ammonia in the presence of an

acid catalyst and dehydrating agent.[6][7]

Reaction Setup: To a suitable autoclave, add 3500 g (60.3 moles) of acetone, 160 g of

granular calcium chloride dihydrate (as a dehydrating agent), and 60 g of ammonium nitrate

(as a catalyst).[6]

Ammonia Addition: Introduce 150 g (8.8 moles) of gaseous ammonia into the sealed

autoclave. The molar ratio of acetone to ammonia should be between 20:1 and 4:1.[6][7]

Reaction Conditions: Heat the mixture to 80 °C and maintain this temperature for four hours.

The pressure will rise to between 1 and 50 atmospheres.[6]

Work-up:

After the reaction is complete, cool the mixture and separate the hot aqueous layer.[6]

Remove the unreacted acetone from the organic layer by distillation.[6]

Cool the remaining residue to 0 °C and hold for four hours to induce crystallization of

triacetonamine hydrate.[6]

Isolation: Collect the crystalline product by filtration. A typical yield is approximately 875 g

(75% with respect to the converted acetone).[6]

Purification: The crude triacetonamine hydrate can be further purified by distillation under

reduced pressure (boiling point 75-78 °C at 5 mmHg) to yield the anhydrous product with a

purity of up to 99%.[6]
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Figure 1: Workflow for the synthesis of Triacetonamine from acetone and ammonia.

Synthesis from Phorone and Ammonia
This method involves the reaction of phorone (2,6-dimethyl-2,5-heptadien-4-one) with

ammonium hydroxide.[8]

Reaction Setup: In a reaction vessel, combine 25 g (180 mmoles) of phorone with 180 mL of

ammonium hydroxide.[8]

Reaction Conditions: Stir the mixture at 35 °C for 12 hours.[8]

Acidification and Extraction:

Cool the resulting solution in an ice bath.

Carefully add concentrated hydrochloric acid (HCl) until the pH of the solution reaches 1.

[8]

Saturate the acidic solution with sodium chloride (NaCl) and extract with diethyl ether.[8]

Basification and Extraction:

Adjust the pH of the remaining aqueous layer to 10 using ammonium hydroxide.[8]
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Extract the basic solution with diethyl ether.[8]

Isolation and Purification:

Combine the ether extracts from the basic extraction.

Dry the combined ether solution over anhydrous sodium sulfate.

Evaporate the ether in vacuo to yield the crude product.

Further purify by distillation under reduced pressure (boiling point 80-85 °C at 15 mmHg).

The expected yield is approximately 20 g (78%).[8]
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Figure 2: Workflow for the synthesis of Triacetonamine from phorone.

Applications
Triacetonamine is a crucial intermediate in several industrial and research applications.

Table 3: Key Applications of Triacetonamine
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Application Area Description

Polymer Industry

Serves as the primary precursor for the

synthesis of Hindered Amine Light Stabilizers

(HALS), which protect polymers from UV

degradation.[4]

Pharmaceuticals

Used as an intermediate in the synthesis of

various pharmaceuticals, including anti-

arrhythmic and anti-myocardial ischemia agents.

[5]

Agrochemicals
Acts as a building block for synthesizing

herbicides, insecticides, and fungicides.

Organic Synthesis

A versatile compound used in various organic

reactions and as a precursor to the stable

radical TEMPO (2,2,6,6-tetramethyl-1-

piperidinyloxyl).

Biological Activity and Potential Signaling
While primarily used as a chemical intermediate, triacetonamine and its derivatives have been

reported to exhibit a range of biological activities. However, specific signaling pathways are not

well-elucidated in the literature. It has been noted for its anti-arrhythmic and anti-myocardial

ischemia effects.[5] More broadly, it has been investigated for antialzheimer, antifungal,

antimicrobial, anti-HIV, anticancer, antioxidant, and antispasmodic properties. Some studies

have suggested it may act as a p38 kinase inhibitor. At high doses (e.g., 300-400 mg/kg/day in

rats), it can induce acute liver failure.[4]

The anti-arrhythmic activity of drugs is often associated with the modulation of cardiac ion

channels, such as sodium, potassium, and calcium channels, which control the cardiac action

potential.[9][10][11] P38 mitogen-activated protein (MAP) kinases are key components of

signaling cascades that regulate cellular responses to inflammatory cytokines and stress,

controlling processes like apoptosis and cytokine release.[12][13][14] Inhibition of p38 can

therefore have significant anti-inflammatory effects.
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Figure 3: Logical diagram of the reported biological activities of Triacetonamine.

Safety and Handling
Triacetonamine is classified as a hazardous substance and requires careful handling.

Table 4: GHS Hazard Information

Hazard Class Category Hazard Statement

Corrosive to metals 1
H290: May be corrosive to

metals

Acute toxicity, Oral 4 H302: Harmful if swallowed

Skin corrosion 1B
H314: Causes severe skin

burns and eye damage

Skin sensitization 1A
H317: May cause an allergic

skin reaction

Serious eye damage 1
H314: Causes severe skin

burns and eye damage

Hazardous to the aquatic

environment, long-term
3

H412: Harmful to aquatic life

with long lasting effects

Handling Precautions:
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles or a face shield, and a lab coat.

Handle in a well-ventilated area or under a chemical fume hood.

Avoid breathing dust, fumes, or vapors.

Do not eat, drink, or smoke when using this product.

Wash hands thoroughly after handling.

Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the

container tightly closed.

First Aid Measures:

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER

or doctor.

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or

shower.

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Conclusion
Triacetonamine (CAS No. 826-36-8) is a foundational chemical intermediate with well-

established synthesis routes and a broad range of applications, particularly in polymer science

and as a precursor for pharmaceuticals. While its own biological activities are of interest, its

primary value lies in its versatile chemical structure, which allows for the creation of more

complex and highly functionalized molecules. Researchers and professionals working with this

compound should adhere to strict safety protocols due to its corrosive and toxic nature. Future

research may further elucidate the specific mechanisms behind its reported biological effects,

potentially opening new avenues for its application in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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